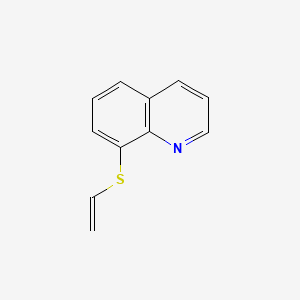

8-(Vinylthio)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

59195-20-9 |

|---|---|

Molecular Formula |

C11H9NS |

Molecular Weight |

187.26 g/mol |

IUPAC Name |

8-ethenylsulfanylquinoline |

InChI |

InChI=1S/C11H9NS/c1-2-13-10-7-3-5-9-6-4-8-12-11(9)10/h2-8H,1H2 |

InChI Key |

WJIHYQHEPPLQJF-UHFFFAOYSA-N |

Canonical SMILES |

C=CSC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Vinylthio Quinoline and Analogues

Established Synthetic Pathways to 8-Substituted Quinoline (B57606) Scaffolds

The construction of the quinoline ring system has been a subject of intense research for over a century, leading to the development of several named reactions that are still in use today. These classical methods, along with their modern refinements, provide the essential foundation for accessing the 8-substituted quinolines necessary for the synthesis of compounds like 8-(Vinylthio)quinoline.

Conventional Synthetic Approaches and their Modern Adaptations

The traditional methods for quinoline synthesis, namely the Knorr, Friedlander, and Skraup syntheses, have proven to be robust and versatile. tandfonline.comresearchgate.net Modern advancements have focused on improving their efficiency, safety, and environmental impact. acs.orgresearchgate.net

The Knorr quinoline synthesis , first described in 1886, involves the reaction of a β-ketoanilide with sulfuric acid to yield a 2-hydroxyquinoline (B72897). x-mol.netchemrxiv.org The reaction proceeds via an intermediate anilide that undergoes cyclization through dehydration. organic-chemistry.orgorganic-chemistry.org A significant consideration in the Knorr synthesis is the potential for the formation of a competing 4-hydroxyquinoline (B1666331) product under certain conditions. chemrxiv.org For instance, the cyclization of benzoylacetanilide can yield the 2-hydroxyquinoline in the presence of a large excess of polyphosphoric acid (PPA), while smaller amounts of PPA favor the formation of the 4-hydroxyquinoline. chemrxiv.org

The Friedländer synthesis , developed in 1882, is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing an active methylene (B1212753) group, such as a ketone or an ester. nih.govscilit.com This reaction can be catalyzed by acids or bases and is a straightforward method for producing polysubstituted quinolines. researchgate.netmdpi.com Modern adaptations of the Friedländer synthesis often employ microwave irradiation and environmentally benign catalysts, such as Nafion NR50, to enhance reaction rates and yields. organic-chemistry.org The use of ionic liquids as both solvent and catalyst has also been explored to create a greener synthetic route. acs.org

The Skraup synthesis , reported in 1880, is a classic method for producing quinoline itself. nih.gov It involves heating aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. x-mol.netnih.gov The reaction can be vigorous, and modern modifications often include the use of milder oxidizing agents and catalysts to control the reaction's exothermicity. nih.gov Microwave-assisted Skraup synthesis has been shown to be a more energy-efficient approach. acs.org

Interactive Data Table: Comparison of Conventional Quinoline Syntheses

| Synthesis | Reactants | Catalyst/Conditions | Product | Modern Adaptations |

| Knorr | β-ketoanilide | Sulfuric acid, >100°C | 2-Hydroxyquinoline | Polyphosphoric acid, triflic acid |

| Friedländer | 2-Aminobenzaldehyde/ketone, active methylene compound | Acid or base | Polysubstituted quinolines | Microwave irradiation, ionic liquids, solid acid catalysts |

| Skraup | Aniline, glycerol, oxidizing agent | Sulfuric acid, heat | Quinoline (unsubstituted) | Milder oxidizing agents, microwave assistance |

Targeted Functionalization at the C8 Position of the Quinoline Core

Directing functional groups to the C8 position of the quinoline ring is crucial for the synthesis of this compound. While electrophilic substitution on the quinoline ring typically favors positions 5 and 8, achieving high selectivity can be challenging. nih.gov Modern synthetic chemistry has largely turned to transition metal-catalyzed C-H activation and functionalization to achieve regioselective substitution. researchgate.netdaneshyari.com

The use of a directing group is a common strategy to achieve C8-selectivity. The nitrogen atom of the quinoline ring itself can direct functionalization to the C2 position. researchgate.net However, by converting the quinoline to its N-oxide, the directing effect can be shifted to the C8 position, facilitating the formation of a stable five-membered metallocycle intermediate. researchgate.net This strategy has been successfully employed in rhodium(III)-catalyzed C8-H activation and functionalization with acrylates. Palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides has also been demonstrated, with mechanistic studies suggesting that the greater nucleophilicity of the C8 position compared to the C2 position plays a key role in the observed regioselectivity.

Another approach involves the use of an auxiliary group attached to the quinoline core. For instance, an 8-aminoquinoline (B160924) amide can direct palladium-catalyzed arylation and alkylation to the C8 position. researchgate.net This method has proven effective for the functionalization of both sp2 and sp3 C-H bonds. researchgate.net

Strategies for the Introduction of the Vinylthio Group

The introduction of the vinylthio group onto the 8-position of the quinoline ring is the final key step in the synthesis of this compound. This can be achieved through various vinylthiolation reactions, typically starting from the corresponding thiol precursor, 8-mercaptoquinoline (B1208045).

General Vinylthiolation Reactions

Vinyl sulfides are valuable synthetic intermediates and can be prepared through several methods. organic-chemistry.org The most common approaches involve the addition of thiols to alkynes or the reaction of thiols with vinyl halides.

The hydrothiolation of alkynes is an atom-economical method for the synthesis of vinyl sulfides. This reaction can proceed via a free-radical mechanism or be catalyzed by transition metals. acs.org Free-radical addition of thiols to terminal alkynes often yields a mixture of E and Z isomers. tandfonline.com Transition-metal catalysis, on the other hand, can offer high levels of regio- and stereoselectivity. For example, rhodium complexes can catalyze the anti-Markovnikov addition of thiols to terminal alkynes to produce trans-vinyl sulfides, while palladium catalysts can favor the Markovnikov adduct. acs.org Base-catalyzed addition of thiols to acetylene (B1199291) is another common method, often carried out in the presence of a strong base like potassium tert-butoxide in a polar aprotic solvent like DMSO.

The reaction of thiols with vinyl halides provides another route to vinyl sulfides. This reaction is often catalyzed by copper or palladium complexes. For instance, copper(I) iodide has been used to catalyze the intramolecular S-vinylation of thiols with vinyl chlorides or bromides in the absence of an additional ligand. scilit.com Photoredox catalysis has also emerged as a metal-free alternative for the coupling of thiols with vinyl halides.

A more recent approach involves the use of hypervalent iodine reagents, such as vinylbenziodoxolones (VBX), for the electrophilic vinylation of thiols. organic-chemistry.org This method proceeds under mild, transition-metal-free conditions and offers excellent stereoselectivity for the E-isomer. organic-chemistry.org

Interactive Data Table: Overview of General Vinylthiolation Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| Hydrothiolation of Alkynes | Thiol, Alkyne | Transition metal (Rh, Pd), Base (KOtBu), or Radical initiator | Atom-economical, selectivity depends on catalyst/conditions |

| Reaction with Vinyl Halides | Thiol, Vinyl Halide | Copper or Palladium catalyst, Photoredox catalyst | Good for stereospecific synthesis |

| Electrophilic Vinylation | Thiol, Vinylbenziodoxolone (VBX) | Base (tBuOK) | Mild, transition-metal-free, high E-selectivity |

Specific Precursors and Reaction Conditions for this compound Formation

The most direct precursor for the synthesis of this compound is 8-mercaptoquinoline (also known as quinoline-8-thiol). This compound can be prepared from quinoline-8-sulfonyl chloride by reduction with reagents such as stannous chloride or triphenylphosphine.

Given the availability of 8-mercaptoquinoline, the introduction of the vinyl group can be envisioned through the general vinylthiolation methods described above. A plausible and straightforward approach would be the base-catalyzed addition of 8-mercaptoquinoline to acetylene . This reaction would likely involve deprotonation of the thiol group with a strong base, such as potassium tert-butoxide or sodium hydroxide, in a solvent like DMSO or liquid ammonia, followed by nucleophilic attack of the resulting thiolate on acetylene gas.

Alternatively, a transition-metal-catalyzed cross-coupling reaction between 8-mercaptoquinoline and a vinyl halide, such as vinyl bromide or vinyl chloride, could be employed. A copper(I) or palladium(0) catalyst would likely be effective in promoting this transformation. The choice of ligand and reaction conditions would be critical in achieving a high yield of the desired product.

For a more modern and potentially milder approach, the electrophilic vinylation of 8-mercaptoquinoline using a vinylbenziodoxolone (VBX) reagent in the presence of a base like potassium tert-butoxide could be a viable option. This method would be expected to provide the E-isomer of this compound with high stereoselectivity.

Advanced Synthetic Strategies and Green Chemistry Principles in Quinoline Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of quinolines. tandfonline.comresearchgate.net These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key principles of green chemistry applied to quinoline synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ethanol, or ionic liquids.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. This includes the use of solid acid catalysts, metal-organic frameworks, and nanocatalysts that can often be recycled and reused. researchgate.net

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation and ultrasound to accelerate reaction rates and reduce energy consumption. researchgate.net

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are carried out in a single reaction vessel, which simplifies procedures and reduces waste.

These advanced strategies are not only beneficial for the environment but also often lead to improved reaction efficiencies and easier product isolation. The continuous development of such methods is crucial for the future of quinoline synthesis and the production of important derivatives like this compound.

Metal-Catalyzed Oxidative Annulation and Cyclization Reactions

The synthesis of the quinoline scaffold, the structural core of this compound, is frequently accomplished through metal-catalyzed oxidative annulation and cyclization. These methods leverage transition metals to facilitate the formation of the heterocyclic ring system via C-H bond activation and subsequent bond formation.

Various transition-metal catalysts, including those based on cobalt, ruthenium, palladium, and copper, have been effectively utilized. For instance, a ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones provides an efficient, one-pot synthesis of quinoline derivatives under mild conditions. acs.org This approach is valued for its use of an earth-abundant metal and its environmentally benign nature. acs.org Similarly, rhodium(III)-catalyzed oxidative annulation has been reported for the direct synthesis of quinolines from pyridines and alkynes, involving a twofold C-H activation process. snnu.edu.cn

Palladium-catalyzed reactions, such as the oxidative cyclization of aryl allyl alcohol and aniline, offer a redox-neutral pathway to quinoline derivatives without the need for additional acids or bases, demonstrating high yields and tolerance for a wide range of substrates. mdpi.com Copper-catalyzed annulation reactions also provide a pathway to functionalized quinolines. For example, a copper-catalyzed [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils has been used to synthesize 2,3-diaroylquinolines under mild conditions using dioxygen as a key oxidant. mdpi.com

These catalytic systems are instrumental in constructing the fundamental quinoline ring, which can then be subjected to further functionalization to yield specific derivatives like this compound.

Table 1: Overview of Metal-Catalyzed Quinoline Synthesis

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Cobalt (e.g., Co(OAc)₂·4H₂O) | 2-Aminoaryl alcohols and ketones | Ligand-free, mild conditions, environmentally benign. acs.org |

| Ruthenium (e.g., [(p-cymene)RuCl₂]₂) | Enaminones and anthranils | Aza-Michael addition and intramolecular annulation. mdpi.com |

| Rhodium (e.g., RhCp*(CH₃CN)₃₂) | Pyridines and alkynes | Chelation-assisted, involves 2-fold C-H activation. snnu.edu.cn |

| Palladium | o-Vinylanilines and alkynes | Oxidative cyclization using O₂ as the oxidant. organic-chemistry.org |

Metal-Free and Photo-Induced Synthesis Protocols

In response to the demand for more sustainable and cost-effective chemical processes, metal-free and photo-induced synthesis protocols for quinolines have gained significant attention. rsc.org These methods avoid the use of potentially toxic and expensive transition metals. mdpi.comnih.gov

Metal-free strategies often rely on oxidative cyclization, radical-promoted reactions, or electrophilic annulations. nih.gov For example, a metal-free cycloisomerization of ortho-allylanilines using potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) yields diverse quinoline products. nih.gov In this reaction, DMSO serves as the oxidant rather than molecular oxygen. nih.gov Another approach involves an iodine-catalyzed tandem cyclization of 2-styrylanilines with compounds like 2-methylquinolines, which proceeds via the functionalization of C(sp³)–H bonds. nih.gov

Photo-induced syntheses utilize visible light to drive the reaction, often in the presence of a photocatalyst. mdpi.com An efficient metal-free photoredox catalysis for quinoline synthesis has been reported using 10-methyl-9,10-dihydroacridine as the catalyst in a cascade annulation reaction. mdpi.com These light-mediated reactions can be performed under mild conditions and offer a high degree of control. mdpi.com The electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride or bromine is another effective metal-free route to produce 3-halogenated quinolines. nih.gov

Table 2: Selected Metal-Free and Photo-Induced Quinoline Syntheses

| Method Type | Reactants | Conditions/Reagents | Key Features |

|---|---|---|---|

| Oxidative Cycloisomerization | o-Cinnamylanilines | KOtBu (mediator), DMSO (oxidant) | Regioselective 6-endo-trig cyclization. figshare.com |

| Radical Cyclization | N-Azido-propenoates | N-Bromosuccinimide (NBS), visible light | Forms 3-substituted quinolines via radical imine cyclization. mdpi.com |

| Electrophilic Cyclization | Arylisothiocyanates and alkynes | Alkyltriflate | Mediates cyclization to form 2-thioquinolines. mdpi.comnih.gov |

Multicomponent Reactions (MCRs) for Quinoline Frameworks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product that incorporates most of the atoms from the starting materials. researchgate.netresearchgate.net This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds rapidly. researchgate.netbeilstein-journals.org MCRs have become powerful tools for synthesizing a wide array of quinoline derivatives. rsc.org

Several classic MCRs are employed for quinoline synthesis, including the Povarov, Gewald, and Ugi reactions. researchgate.net The Friedländer reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is another cornerstone of quinoline synthesis and can be performed as an MCR. mdpi.com These reactions allow for the introduction of significant structural diversity into the quinoline framework, tailored for various applications. researchgate.net

The versatility of MCRs enables the construction of complex quinoline-based structures in a convergent manner, reducing reaction times and waste generation compared to traditional multi-step syntheses. researchgate.netresearchgate.net For example, a zinc(II) triflate-catalyzed MCR of an alkyne, amine, and aldehyde can produce 2,3-disubstituted quinolines under solvent-free conditions. nih.gov

Table 3: Prominent Multicomponent Reactions for Quinoline Synthesis

| Reaction Name | Typical Reactants | Product Type |

|---|---|---|

| Povarov Reaction | Aryl aldehydes, anilines, activated alkenes | 2-Arylquinolines and related tetrahydroquinolines. mdpi.com |

| Friedländer Synthesis | 2-Aminoaryl aldehydes/ketones, carbonyl compounds | 2- and 3-substituted quinolines. mdpi.com |

| Doebner-von Miller Reaction | Anilines, α,β-unsaturated carbonyl compounds | Substituted quinolines. nih.gov |

Role of Hypervalent Iodine(III) Reagents in Selective Transformations

Hypervalent iodine(III) reagents have emerged as versatile and environmentally friendly alternatives to heavy-metal oxidizers for a wide range of chemical transformations. frontiersin.orgnih.gov These reagents are widely used in oxidations, aminations, heterocyclizations, and various oxidative functionalizations. nih.govacs.org Their unique reactivity is crucial for performing selective transformations that are often difficult to achieve with other methods. acs.org

In the context of synthesizing this compound, hypervalent iodine(III) reagents are particularly relevant for the S-vinylation of thiols. nih.gov Compounds such as vinylbenziodoxolones (VBX) have shown enhanced reactivity and selectivity for transferring a vinyl group to a sulfur nucleophile under metal-free conditions. nih.gov This suggests a potential synthetic route where a precursor like 8-mercaptoquinoline could be directly vinylated at the sulfur atom using a hypervalent iodine(III) reagent.

The mechanism of these transformations often involves ligand coupling on the iodine(III) center. researchgate.net The unique 3-center-4-electron bond in these reagents makes them highly polarized and reactive. frontiersin.org Furthermore, their application has been expanded through synergistic use with visible-light photoredox catalysis, enabling novel transformations under exceptionally mild conditions. frontiersin.org Hypervalent iodine reagents can also mediate the synthesis of heterocyclic systems, such as isoquinolinones, through intramolecular amination, demonstrating their utility in constructing core ring structures. beilstein-journals.org

Table 4: Applications of Hypervalent Iodine(III) Reagents in Synthesis

| Reagent Type | Transformation | Substrate Example | Key Feature |

|---|---|---|---|

| Vinylbenziodoxolones (VBX) | S-vinylation | Thiophenols | Metal-free transfer of a vinyl group to sulfur. nih.gov |

| (Phenyliodonio)sulfamate (PISA) | Intramolecular Amination | o-Alkenylbenzamides | Chemoselective synthesis of isoquinolinones. beilstein-journals.org |

| Phenyliodine Diacetate (PIDA) | Oxidative Cyclization | Butyramide derivatives | Used with Pd(II) catalysts for C-H alkoxylation. rsc.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aminoaryl alcohol |

| Ketone |

| Pyridine (B92270) |

| Alkyne |

| Enaminone |

| Anthranil |

| Aryl allyl alcohol |

| Aniline |

| Sulfoxonium ylide |

| 2,3-Diaroylquinoline |

| o-Vinylaniline |

| ortho-Allylaniline |

| Potassium tert-butoxide |

| Dimethyl sulfoxide (DMSO) |

| 2-Styrylaniline |

| 2-Methylquinoline |

| N-Azido-propenoate |

| N-Bromosuccinimide (NBS) |

| Arylisothiocyanate |

| Alkyltriflate |

| 2-Thioquinoline |

| Glycine |

| 2,3-Dihydrofuran |

| 10-Methyl-9,10-dihydroacridine |

| N-(2-Alkynyl)aniline |

| Iodine monochloride |

| Bromine |

| 3-Halogenated quinoline |

| Aryl aldehyde |

| Activated alkene |

| 2-Arylquinoline |

| 2-Aminoaryl aldehyde |

| Carbonyl compound |

| α,β-Unsaturated carbonyl compound |

| β-Diketone |

| Zinc(II) triflate |

| 2,3-Disubstituted quinoline |

| Vinylbenziodoxolone (VBX) |

| 8-Mercaptoquinoline |

| (Phenyliodonio)sulfamate (PISA) |

| o-Alkenylbenzamide |

| Isoquinolinone |

| Phenyliodine Diacetate (PIDA) |

| Butyramide |

| Iodonium salt |

Advanced Spectroscopic and Structural Elucidation of 8 Vinylthio Quinoline

Comprehensive Vibrational Spectroscopy Investigations

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) results in spectra that are unique to the molecule's structure, serving as a molecular "fingerprint."

The FTIR spectrum of 8-(Vinylthio)quinoline is characterized by distinct absorption bands corresponding to the vibrations of its three primary components: the quinoline (B57606) ring, the vinyl group, and the thioether linkage.

Quinoline Ring Vibrations: The quinoline core gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. organicchemistrydata.org The stretching vibrations of the C=C and C=N bonds within the heterocyclic and benzene (B151609) rings produce a complex pattern of strong to medium intensity bands in the 1610-1450 cm⁻¹ range. organicchemistrydata.orgacs.org In-plane and out-of-plane C-H bending vibrations contribute to the fingerprint region below 1300 cm⁻¹, with specific patterns being indicative of the substitution on the aromatic rings. organicchemistrydata.org

Vinyl Group Vibrations: The vinyl (-CH=CH₂) substituent displays several characteristic absorption peaks. The =C-H stretching vibration typically appears above 3000 cm⁻¹. The C=C stretching vibration is expected around 1610 cm⁻¹. researchgate.net The out-of-plane bending vibrations (wagging) of the vinyl C-H bonds are particularly strong and diagnostic, appearing in the 1000-900 cm⁻¹ region.

Thioether Linkage: The C-S stretching vibration of the thioether linkage is generally weak and appears in the 800-600 cm⁻¹ range. Its identification can sometimes be complicated by overlapping signals from the quinoline ring's out-of-plane bending modes.

The following table summarizes the expected key FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| ~3080-3020 | ν(C-H) | Aromatic and Vinylic C-H Stretch |

| ~1610 | ν(C=C) | Vinylic C=C Stretch |

| ~1600-1450 | ν(C=C), ν(C=N) | Quinoline Ring Stretching |

| ~1300-1000 | δ(C-H) | In-plane Aromatic C-H Bending |

| ~990, ~910 | δ(C-H) | Vinylic C-H Out-of-plane Bending |

| ~800-600 | ν(C-S) | C-S Thioether Stretch |

Raman spectroscopy, which relies on changes in polarizability during molecular vibrations, provides complementary information to FTIR. Non-polar bonds, such as C=C and C-S, often produce stronger Raman signals than IR absorptions.

For this compound, the quinoline ring stretching modes between 1600 cm⁻¹ and 1350 cm⁻¹ are expected to be prominent in the Raman spectrum. royalholloway.ac.uklibretexts.org A particularly strong band corresponding to the symmetric "breathing" mode of the quinoline ring is anticipated. The C=C stretching vibration of the vinyl group and the C-S stretching of the thioether linkage are also expected to be clearly observable and are characteristic of these functional groups. royalholloway.ac.ukresearchgate.net Raman spectroscopy is especially useful for identifying the C-S bond, as its signal is often more intense and readily assignable than in the infrared spectrum. royalholloway.ac.uk

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. It provides precise information on the number and type of protons and carbons, their connectivity, and their spatial relationships.

The ¹H and ¹³C NMR spectra provide the fundamental data for structural confirmation.

¹H NMR Spectrum: The proton spectrum can be divided into two main regions: the aromatic region for the quinoline protons and the aliphatic/vinylic region for the -S-CH=CH₂ protons.

Quinoline Protons: The six protons on the quinoline ring typically resonate in the downfield region between δ 7.0 and 9.0 ppm, exhibiting complex splitting patterns (doublets, triplets, doublets of doublets) due to spin-spin coupling with their neighbors. acs.org The H2 proton is often the most deshielded, appearing at the lowest field.

Vinyl Protons: The vinyl group gives rise to a characteristic AMX spin system. The proton on the carbon attached to the sulfur (Hα) appears as a doublet of doublets. The two terminal protons (Hβ, cis and trans) also appear as distinct doublets of doublets. Typical shifts for vinyl sulfides are around δ 6.5 ppm for Hα and δ 5.3 ppm for the Hβ protons. chemicalbook.comchemicalbook.com The coupling constants are diagnostic: the trans coupling (J_trans) is typically large (~16.8 Hz), the cis coupling (J_cis) is smaller (~9.8 Hz), and the geminal coupling (J_gem) is very small or zero. chemicalbook.com

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum shows eleven distinct signals, nine for the quinoline ring and two for the vinyl group.

Quinoline Carbons: The nine carbon atoms of the quinoline ring resonate in the δ 120-150 ppm range. tandfonline.com The carbon atom C8, being directly attached to the electronegative sulfur atom, will have its chemical shift significantly influenced.

Vinyl Carbons: The chemical shifts for the vinyl carbons in vinyl sulfides are distinctive. The carbon attached to the sulfur (Cα) is typically downfield, while the terminal methylene (B1212753) carbon (Cβ) is upfield. organicchemistrydata.orgchemicalbook.com

The following tables provide predicted chemical shift ranges for this compound based on data for quinoline and vinyl sulfide (B99878) derivatives.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Quinoline H2-H7 | 7.0 - 9.0 | m | - |

| Vinyl Hα (-S-CH=) | ~6.5 | dd | J(α,β-cis) ≈ 9.8, J(α,β-trans) ≈ 16.8 |

| Vinyl Hβ (cis) | ~5.3 | dd | J(α,β-cis) ≈ 9.8, J(β-gem) ≈ 0.2 |

| Vinyl Hβ (trans) | ~5.3 | dd | J(α,β-trans) ≈ 16.8, J(β-gem) ≈ 0.2 |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Quinoline C2-C10 | 120 - 151 |

| Vinyl Cα (-S-CH=) | ~132 |

| Vinyl Cβ (=CH₂) | ~112 |

To unambiguously assign all signals and confirm the structure, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. It would show correlations between adjacent protons on the quinoline ring (e.g., H2-H3, H3-H4, H5-H6, H6-H7) and within the vinyl group (Hα with both Hβ protons). acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of the carbon signals based on the already assigned proton signals. chemrxiv.orgchemrxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the different fragments of the molecule. Key correlations would be observed between the vinyl protons (Hα) and the C8 carbon of the quinoline ring, as well as between the H7 proton and C8, unequivocally confirming the position of the vinylthio substituent. chemrxiv.orgchemrxiv.org

While 2D NMR confirms the covalent structure, selective relaxation methods can provide information about the molecule's preferred conformation and dynamics in solution.

Nuclear Overhauser Effect (NOE) Spectroscopy: The NOE is a through-space interaction that depends on the distance between nuclei (proportional to 1/r⁶, where r is the distance). wikipedia.org By irradiating a specific proton and observing which other protons show an enhancement in their signal, one can determine spatial proximity (typically within 5 Å). libretexts.org For this compound, a 1D NOE difference experiment or a 2D NOESY experiment could be used to probe the conformation around the C8-S bond. libretexts.orgmdpi.com For example, an NOE enhancement between the H7 proton of the quinoline ring and the Hα proton of the vinyl group would indicate a conformation where these protons are close in space, providing insight into the torsional angle of the vinylthio group relative to the plane of the quinoline ring. wikipedia.org

Spin-Lattice (T₁) Relaxation Time Measurements: The measurement of T₁ relaxation times provides information about molecular motion. mdpi.com Different parts of the molecule may exhibit different mobilities. For instance, comparing the T₁ values for the quinoline ring carbons/protons with those of the vinylthio substituent could reveal details about the internal rotation and flexibility of the side chain relative to the more rigid aromatic core. chemrxiv.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nist.gov For this compound (C₁₁H₉NS), the exact mass can be calculated based on the masses of its constituent atoms.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₀NS⁺ | 188.0528 |

| [M+Na]⁺ | C₁₁H₉NSNa⁺ | 210.0348 |

Note: These values are theoretical and serve as a benchmark for experimental verification.

The high mass accuracy of HRMS, often within a few parts per million (ppm), would allow for the unambiguous confirmation of the elemental composition C₁₁H₉NS, distinguishing it from other potential isobaric compounds.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying individual components in a mixture. nih.gov In a hypothetical GC-MS analysis, this compound would first travel through a GC column, and its retention time would be recorded before it enters the mass spectrometer for ionization and fragmentation.

Electron ionization (EI) is a common technique used in GC-MS. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. For this compound, the fragmentation would likely involve characteristic losses from the parent molecule. The molecular ion peak (M⁺˙) would be expected at m/z = 187. Key fragmentation pathways could include:

Loss of the vinyl group (•CH=CH₂): This would result in a fragment ion at m/z 160, corresponding to the 8-thioquinoline radical cation.

Loss of a sulfur atom (•S): Leading to a fragment at m/z 155.

Cleavage of the quinoline ring: The quinoline ring itself has characteristic fragmentation, such as the loss of HCN, which could lead to further fragment ions. mdpi.com

Table 2: Predicted Key Fragmentation Ions for this compound in GC-MS (EI)

| m/z | Proposed Fragment | Structural Origin |

|---|---|---|

| 187 | [C₁₁H₉NS]⁺˙ | Molecular Ion (M⁺˙) |

| 160 | [C₉H₆NS]⁺ | Loss of vinyl group (•C₂H₃) |

| 155 | [C₁₁H₉N]⁺˙ | Loss of sulfur atom (•S) |

Note: This table represents a hypothetical fragmentation pattern based on known chemical principles.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. nih.gov The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic quinoline system and the conjugated vinylthio group.

The quinoline ring system itself exhibits strong absorption bands. For instance, the parent compound quinoline shows characteristic absorptions. The introduction of the vinylthio group, a chromophore, at the 8-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated π-system. The sulfur atom's lone pair electrons can also participate in n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound in Methanol

| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | ~240-250 | High |

| π → π* | ~310-325 | Moderate |

Note: These are estimated values based on data for related quinoline derivatives. researchgate.netresearchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many quinoline derivatives are known to be fluorescent, the parent 8-hydroxyquinoline (B1678124) is noted to be weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) process. rroij.comrsc.org

For this compound, which lacks the hydroxyl group, the primary quenching mechanism of ESIPT is absent. Therefore, it is predicted to exhibit fluorescence. The emission wavelength would be longer than the absorption wavelength (a phenomenon known as the Stokes shift). The luminescent properties, including quantum yield and lifetime, would be influenced by the solvent polarity and the rigidity of the molecule. niscpr.res.in It is anticipated that the compound would emit in the blue-green region of the spectrum upon excitation at its longest wavelength absorption band. epa.gov

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. While no published crystal structure for this compound was found, predictions about its solid-state packing can be made.

If a suitable single crystal were obtained, XRD analysis would reveal precise bond lengths, bond angles, and torsion angles. researchgate.net The analysis would likely show that the quinoline ring system is largely planar. The orientation of the vinylthio group relative to the quinoline ring would be of significant interest. In the crystal lattice, molecules would likely be arranged to maximize stabilizing intermolecular interactions, such as π-π stacking between the aromatic quinoline rings of adjacent molecules. The presence and nature of any C-H···N or C-H···S hydrogen bonds would also be elucidated, providing insight into the supramolecular architecture. mdpi.com

Single-Crystal X-ray Diffraction for Definitive Structural Determination

No publicly available, indexed crystallographic data from single-crystal X-ray diffraction studies for this compound could be located to populate a data table.

The anticipated data from such an analysis would typically include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the precise coordinates of each atom within the unit cell. This information is fundamental to understanding the compound's solid-state conformation and identifying potential sites for chemical interactions.

Powder X-ray Diffraction (PXRD) for Crystalline Properties

Powder X-ray diffraction (PXRD) serves as a valuable tool for characterizing the bulk crystalline properties of a material. By analyzing the diffraction pattern produced when a powdered sample is exposed to X-rays, information about the phase purity, crystallinity, and unit cell parameters can be obtained.

Chemical Reactivity and Mechanistic Insights of 8 Vinylthio Quinoline

Reactivity of the Vinylthio Moiety

The vinylthio group (-S-CH=CH₂) is a key functional component of the molecule, offering specific sites for chemical modification. Its reactivity is primarily centered on the carbon-carbon double bond and the sulfur atom.

The double bond in the vinyl group of 8-(vinylthio)quinoline is susceptible to addition reactions, a characteristic feature of alkenes. This reactivity is influenced by the electron-donating nature of the sulfur atom, which can affect the electron density of the vinyl group. While specific studies on this compound are limited, the reactivity can be inferred from related vinyl-substituted N-heterocyclic compounds.

Generally, vinyl groups attached to heterocyclic systems can undergo various addition reactions. nih.gov For instance, under acidic conditions, nucleophiles such as amines and alcohols can add across the double bond. nih.gov Superacid-promoted reactions have also been shown to facilitate additions to vinyl-substituted N-heterocycles, with the regiochemistry (Markovnikov vs. conjugate addition) being dependent on the position of the vinyl substituent on the heterocyclic ring. nih.gov In the case of this compound, both electrophilic and nucleophilic additions are plausible. Electrophiles would be expected to attack the β-carbon of the vinyl group, while nucleophiles, particularly under Michael addition conditions, would attack the same position, facilitated by the sulfur atom's ability to stabilize adjacent charges. Annulation reactions involving 8-quinolinesulfenyl chloride with various vinyl compounds further highlight the reactivity of the sulfur and vinyl functionalities in proximity to the quinoline (B57606) core. researchgate.net

Table 1: Plausible Addition Reactions for this compound

| Reaction Type | Reagent Example | Expected Product |

|---|---|---|

| Electrophilic Addition | HBr | 8-(1-Bromoethylthio)quinoline |

| Nucleophilic Addition | RSH (Thiol) | 8-(2-(Alkylthio)ethylthio)quinoline |

| Hydroamination | R₂NH (Amine) | 8-(2-(Dialkylamino)ethylthio)quinoline |

The vinyl group of this compound can participate in radical polymerization reactions, acting as a monomer. The presence of the sulfur atom can influence the polymerization kinetics and the properties of the resulting polymer. The reactivity of vinyl monomers in polymerization is a well-studied field, with monomers being broadly classified as more activated (e.g., acrylates) or less activated (e.g., vinyl acetate). researchgate.net

The reactivity of N-vinylcarbazole, which has some structural similarities to vinyl-substituted quinolines, has been shown to be intermediate between these two classes. researchgate.net It is plausible that this compound would exhibit similar intermediate reactivity. The initiation of polymerization can occur through the formation of free radicals that add to the vinyl group, propagating a polymer chain. beilstein-journals.org The process can be controlled using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of polymers with well-defined molecular weights and low dispersity. researchgate.net The choice of RAFT agent is crucial for achieving good control over the polymerization of such intermediate-reactivity monomers. researchgate.net

Reactivity of the Quinoline Core

The quinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a non-uniform distribution of electron density, dictating its substitution patterns and redox behavior. researchgate.net

The reactivity of the quinoline ring towards substitution is dichotomous: the benzene ring is susceptible to electrophilic attack, while the pyridine ring is prone to nucleophilic attack. researchgate.net

Electrophilic Aromatic Substitution (EAS): The pyridine part of the quinoline molecule is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. researchgate.net Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene ring. researchgate.netquimicaorganica.org The most favored positions for electrophilic attack are C5 and C8. quimicaorganica.orgquora.comstackexchange.com This preference is explained by the stability of the resulting cationic intermediate (sigma complex), which can delocalize the positive charge without disrupting the aromaticity of the pyridine ring. quimicaorganica.org For example, nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.comuop.edu.pk Similarly, sulfonation also favors these positions. uop.edu.pk The presence of the vinylthio group at the C8 position in this compound would direct incoming electrophiles primarily to the C5 position.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient pyridine ring is the site for nucleophilic attack. Nucleophilic substitution reactions typically occur at the C2 and C4 positions, as these are electronically analogous to the ortho and para positions of pyridine. researchgate.netiust.ac.ir Strong nucleophiles, such as organolithium reagents or sodamide, are generally required for these transformations. quora.comuop.edu.pk

Table 2: Regioselectivity of Substitution on the Quinoline Ring

| Reaction Type | Preferred Positions | Rationale |

|---|---|---|

| Electrophilic Substitution | C5 and C8 | Higher electron density on the benzene ring; more stable cationic intermediate. quimicaorganica.orgquora.com |

The electrochemical properties of quinoline and its derivatives have been investigated using techniques like cyclic voltammetry (CV). These studies reveal that the quinoline nucleus can undergo both reduction and oxidation processes. The reduction potentials of quinolinium salts have been measured and correlated with their structure. nih.govmarquette.edu

Studies on various vinyl quinolones have shown irreversible, diffusion-controlled reduction processes at a glassy carbon electrode. orientjchem.org The specific reduction potentials are influenced by the substituents on the quinoline ring. For instance, the CV of 8-aminoquinoline (B160924), a structurally related compound, shows that its redox behavior is highly dependent on pH. chemrxiv.org The vinylthio group at the C8 position of this compound is expected to influence its redox properties. The sulfur atom can be oxidized, and the electronic effects of the substituent will modulate the reduction potential of the quinoline ring. It is anticipated that this compound would exhibit distinct cathodic and anodic peaks in its cyclic voltammogram, corresponding to the reduction of the quinoline system and potential oxidation of the thioether moiety.

Intramolecular Interactions and Conformational Analysis

The spatial arrangement of the vinylthio group relative to the quinoline ring is governed by intramolecular interactions and steric effects. In 8-substituted quinolines, non-covalent interactions between the substituent at C8 and the nitrogen atom at C1 are possible and can significantly influence the molecule's conformation and properties.

C-H···N Hydrogen Bonding and its Stereochemical Implications in Vinyloxy/Vinylthioquinolines

While direct studies on C-H···N hydrogen bonding in this compound are not extensively documented in the reviewed literature, the principles of intramolecular interactions in 8-substituted quinolines provide a framework for understanding its potential stereochemical implications. In related systems, such as 8-hydroxyquinoline (B1678124) derivatives, intramolecular hydrogen bonding between the substituent and the quinoline nitrogen atom is a well-established phenomenon that influences molecular conformation. nih.govnih.govresearchgate.net These interactions can significantly affect the planarity of the molecule and the orientation of the substituent relative to the quinoline ring.

For this compound and its oxygen analogue, 8-(vinyloxy)quinoline, the possibility of a weak C-H···N hydrogen bond involving the vinyl group and the quinoline nitrogen could play a role in dictating the preferred conformation of the vinyl substituent. Such an interaction, although weaker than conventional hydrogen bonds, could influence the rotational barrier around the C-S or C-O bond, thereby favoring a specific spatial arrangement of the vinyl group. This conformational preference could, in turn, have stereochemical implications in reactions involving the vinyl moiety or the quinoline core. However, detailed experimental or computational studies specifically elucidating the presence and stereochemical consequences of C-H···N hydrogen bonding in these vinyloxy/vinylthioquinolines are needed for a conclusive understanding.

Comparative Analysis of Intramolecular Interaction Intensity with Oxygen Analogues

A comparative analysis of the intramolecular interaction intensity between this compound and its oxygen analogue, 8-(vinyloxy)quinoline, centers on the differences between sulfur and oxygen as the linking heteroatom. Generally, intramolecular interactions involving sulfur, often termed chalcogen bonding, exhibit distinct characteristics compared to those involving oxygen. nih.gov The nature of the interaction between the heteroatom (sulfur or oxygen) and the quinoline nitrogen can influence the electronic properties and reactivity of the molecule.

Proton Transfer Processes Involving the Quinoline Nitrogen

A significant aspect of the chemical reactivity of this compound involves proton transfer processes centered on the quinoline nitrogen. Research has shown that the presence of a thiol group on the quinoline ring can facilitate ground-state intramolecular proton transfer (GSIPT). rsc.orgresearchgate.net This process involves the transfer of a proton from the thiol group to the quinoline nitrogen, leading to the formation of a zwitterionic tautomer.

This isomerization has been demonstrated to have a profound impact on the chemical reactivity of the molecule. Specifically, the GSIPT in thiol-substituted quinolines has been shown to inhibit the N-methylation of the quinoline nitrogen. rsc.orgresearchgate.net This is because the proton transfer effectively blocks the nitrogen lone pair, which is necessary for the nucleophilic attack on the methylating agent. Quantum chemical calculations have provided insights into the mechanism, indicating that the tautomeric form resulting from the proton transfer is thermodynamically stable and presents a significant energy barrier to N-methylation. rsc.org While this has been studied in the context of a free thiol group, the principles may extend to the vinylthio substituent under certain reaction conditions, influencing the availability of the quinoline nitrogen's lone pair for chemical transformations.

Information regarding this compound remains limited in publicly accessible scientific literature.

Following a comprehensive search of available chemical databases and scholarly articles, it has been determined that detailed information specifically concerning the coordination chemistry of this compound is not extensively documented. Research on this particular compound, including its ligand properties, the synthesis and characterization of its metal complexes, and their potential catalytic applications, appears to be sparse.

The majority of existing research in this area focuses on related compounds, most notably 8-hydroxyquinoline and 8-mercaptoquinoline (B1208045). These analogs have been thoroughly investigated for their chelating abilities and the properties of their corresponding metal complexes. For instance, 8-hydroxyquinoline is a well-known chelating agent that coordinates with metal ions through its quinoline nitrogen and hydroxyl oxygen atoms. Similarly, 8-mercaptoquinoline, which features a thiol group at the 8-position, also acts as a bidentate ligand, coordinating through the nitrogen and sulfur atoms.

Due to the lack of specific research findings for this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. Constructing such an article would require speculation based on the properties of related but distinct compounds, which would not meet the standards of scientific accuracy.

Further experimental research is needed to elucidate the coordination chemistry of this compound and to explore the potential applications of its metal complexes.

Coordination Chemistry of 8 Vinylthio Quinoline

Role of Metal Complexes in Catalysis

Exploration of Catalytic Activity of 8-(Vinylthio)quinoline Metal Complexes

The coordination chemistry of this compound has opened avenues for the exploration of the catalytic activities of its metal complexes. While direct and extensive research on the catalytic applications of this compound metal complexes is not widely documented, the inherent electronic and structural features of the ligand suggest significant potential in various catalytic transformations. The presence of a soft sulfur donor atom, a hard nitrogen atom from the quinoline (B57606) ring, and a reactive vinyl group provides a unique platform for the design of catalysts with tunable properties.

The catalytic activity of quinoline-based metal complexes is well-established, with many derivatives showing remarkable efficacy in a range of reactions. mdpi.com For instance, copper complexes of various quinoline derivatives have been investigated for their catecholase activity, demonstrating the role of the quinoline scaffold in facilitating oxidation reactions. mdpi.com The electronic properties of the substituent at the 8-position of the quinoline ring play a crucial role in modulating the catalytic performance of the corresponding metal complexes. In the case of this compound, the sulfur atom, being a soft donor, can effectively coordinate with soft metal centers such as palladium, platinum, and copper(I). This interaction can influence the electron density at the metal center, thereby affecting its catalytic activity.

Furthermore, the vinyl group in this compound introduces an additional site for potential catalytic transformations or for anchoring the complex to a support material, creating heterogeneous catalysts. The electronic interplay between the vinyl group, the sulfur atom, and the quinoline ring system can be relayed to the coordinated metal ion, thus influencing its reactivity in catalytic cycles.

Investigations into the catalytic behavior of structurally analogous compounds, such as metal complexes of other 8-thioquinolines and aryl vinyl sulfides, provide insights into the potential catalytic pathways for this compound complexes. For example, palladium complexes bearing sulfur-containing ligands have been extensively used in cross-coupling reactions, where the sulfur atom can play a role in stabilizing the catalytic species. nih.gov

The exploration of the catalytic activity of this compound metal complexes is a promising area of research. Key areas of investigation would include their performance in oxidation catalysis, C-C and C-heteroatom coupling reactions, and polymerization reactions, where the unique combination of a quinoline moiety and a vinylthio group could lead to novel and efficient catalytic systems.

Table 1: Potential Catalytic Activities of this compound Metal Complexes Based on Analogous Systems

| Metal Center | Potential Catalytic Reaction | Rationale based on Analogous Systems |

| Copper | Oxidation of phenols and alcohols | Copper complexes of quinoline derivatives exhibit catecholase-like activity. mdpi.com |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Palladium complexes with sulfur-containing ligands are effective catalysts for C-C bond formation. nih.gov |

| Rhodium | Hydroformylation, hydrogenation | Rhodium complexes with sulfur-containing ligands are known to catalyze these transformations. |

| Nickel | C-H activation | Nickel complexes with 8-aminoquinoline (B160924) have shown activity in C-H functionalization. |

Applications in Organic Transformations

While specific applications of this compound metal complexes in organic transformations are still an emerging field of study, the known reactivity of related quinoline-based catalysts suggests a broad scope of potential uses. The unique structural features of this compound make its metal complexes attractive candidates for catalyzing a variety of important organic reactions.

One of the most promising areas of application is in palladium-catalyzed cross-coupling reactions . The quinoline nitrogen and the thioether sulfur can act as a bidentate ligand, stabilizing the palladium center during the catalytic cycle. This could be particularly advantageous in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. fiveable.mejocpr.com The vinyl group could potentially participate in intramolecular reactions or be used for further functionalization post-coupling.

Another potential application lies in C-H activation and functionalization . The directing-group ability of the quinoline nitrogen is well-documented, facilitating the selective activation of C-H bonds. Metal complexes of this compound could potentially direct the functionalization of various substrates, leading to the efficient construction of intricate molecular architectures.

Furthermore, given the demonstrated ability of copper-quinoline complexes to catalyze oxidation reactions, it is plausible that copper complexes of this compound could serve as effective catalysts for aerobic oxidation processes . mdpi.com The sulfur atom might modulate the redox potential of the copper center, potentially leading to enhanced catalytic activity or selectivity in the oxidation of alcohols, phenols, and other substrates.

The presence of the vinylthio group also opens up possibilities for polymerization catalysis . The vinyl moiety could act as a polymerizable group, allowing for the incorporation of the metal complex into a polymer chain. Alternatively, the metal center could catalyze the polymerization of other monomers.

Table 2: Potential Applications of this compound Metal Complexes in Organic Transformations

| Organic Transformation | Metal Catalyst | Potential Role of this compound Ligand |

| Suzuki-Miyaura Coupling | Palladium | Bidentate N,S-coordination to stabilize the active catalyst. |

| Heck Reaction | Palladium | Stabilization of palladium nanoparticles or homogeneous catalytic species. |

| Aerobic Oxidation of Alcohols | Copper | Modulation of the redox properties of the copper center. |

| C-H Arylation | Rhodium/Iridium | Directing group for regioselective C-H bond activation. |

Polymerization Science and Advanced Materials Applications of 8 Vinylthio Quinoline

Design and Synthesis of 8-(Vinylthio)quinoline-Based Polymers

The synthesis of polymers containing quinoline (B57606) moieties is a significant area of research, driven by the unique electronic and photophysical properties of the quinoline ring system. The vinyl group in this compound serves as a versatile handle for polymerization, allowing for its incorporation into various polymer architectures through well-established synthetic routes.

Free-Radical Polymerization Strategies for Vinyl-Containing Quinolines

Free-radical polymerization is a common and robust method for producing polymers from vinyl monomers. While specific studies on the homopolymerization of this compound are not extensively detailed in the literature, strategies employed for structurally similar vinyl-containing quinolines, such as 8-acryloxyquinoline (8-AQ) and 8-methacryloxy-quinoline (MAQ), provide a clear blueprint. researchgate.net

The typical procedure involves solution polymerization using a suitable solvent, such as dimethylformamide (DMF), which can effectively dissolve both the monomer and the resulting polymer. researchgate.net The polymerization is initiated by a free-radical initiator, with 2,2′-azobisisobutyronitrile (AIBN) being a frequently used example. The reaction is conducted under an inert atmosphere at elevated temperatures, typically around 65 °C, to facilitate the thermal decomposition of the initiator and begin the polymerization process. researchgate.net This process consists of three main stages: initiation, propagation, and termination, ultimately leading to the formation of a polymer chain where the this compound units are repeating along the backbone. youtube.com

Copolymerization with Various Monomers for Tunable Properties

To tailor the properties of the final material for specific applications, this compound can be copolymerized with other vinyl monomers. This approach allows for the creation of copolymers with a combination of properties inherited from each monomer unit. For instance, copolymerization of related quinoline-containing monomers like 8-quinolinyl methacrylate (B99206) (8-QMA) has been successfully performed with common comonomers such as methyl methacrylate (MMA), styrene (B11656) (ST), and acrylonitrile (B1666552) (AN). researchgate.net

The incorporation ratio of each monomer into the copolymer chain is governed by their respective monomer reactivity ratios. These ratios, calculated using methods like the Fineman-Ross and Kelen-Tüdös equations, indicate the preference of a growing polymer radical to add a monomer of its own kind or the comonomer. researchgate.net By adjusting the initial feed ratio of the monomers, the composition of the final copolymer can be controlled, thereby fine-tuning properties like solubility, thermal stability, and optoelectronic characteristics. researchgate.net For example, studies on analogous copolymers have shown that increasing the quinoline-monomer content can influence the polymer's molecular weight and thermal decomposition temperature. researchgate.net

| Comonomer (M2) | r1 (MAQ) | r2 | Polymerization System |

|---|---|---|---|

| Methyl Methacrylate (MMA) | 0.88 | 0.81 | Indicates a tendency toward random copolymerization. |

| Styrene (ST) | 0.27 | 0.30 | Suggests a tendency toward alternating copolymerization. |

| Methyl Acrylate (MA) | 1.04 | 0.37 | MAQ radical prefers to add another MAQ monomer. |

| Acrylonitrile (AN) | 0.48 | 0.42 | Indicates a tendency toward random copolymerization. |

Poly(quinoline) Architectures Incorporating this compound Motifs

Beyond polymerization through the vinyl group, the this compound motif can be integrated into more complex poly(quinoline) architectures. Polyquinolines are a class of conjugated polymers known for their high thermal stability and desirable electronic properties. nih.govresearchgate.net The synthesis of these polymers often involves step-growth polymerization reactions, such as the Friedländer annulation, which constructs the quinoline ring within the polymer backbone. uop.edu.pk

In this context, this compound could be utilized in two primary ways. First, it could be chemically modified to serve as a monomer in a step-growth polymerization, allowing the direct incorporation of the vinylthio-functionalized quinoline ring into the main polymer chain. Second, the vinyl group can be used as a reactive site for post-polymerization modification, where a pre-formed polymer backbone is functionalized with this compound units as pendant side groups. This latter approach offers a modular way to introduce the specific electronic and chelating properties of the 8-substituted quinoline moiety onto a variety of existing polymer scaffolds. nih.gov

Optoelectronic and Electronic Applications of Polymers

Polymers incorporating the this compound unit are of significant interest for optoelectronic applications due to the inherent properties of the quinoline ring. Quinoline derivatives are known for their luminescence, electron-transporting capabilities, and ability to form stable complexes with metal ions, making them highly suitable for devices like organic light-emitting diodes and photovoltaic cells. researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs) and Emission Layer Performance

The quinoline moiety is a cornerstone in the field of OLEDs, most famously represented by tris(8-hydroxyquinolinato)aluminum (Alq3), a benchmark electron-transporting and emissive material. researchgate.net Polymers containing quinoline derivatives aim to combine the excellent photophysical properties of these small molecules with the superior film-forming capabilities and mechanical flexibility of polymers.

Polymers based on this compound are expected to function effectively in the emission layer of OLEDs. Research on analogous materials provides insight into their potential performance. For example, devices using bis(8-hydroxyquinoline) zinc derivatives with a styryl group, dispersed in a polymer matrix, have demonstrated strong yellow electroluminescence. mdpi.com One such device achieved a maximum brightness of 2244 cd/m² and a current efficiency of 1.24 cd/A, highlighting the capability of quinoline-based materials to generate bright and efficient light emission. mdpi.com Quinoline-based emitters have been developed that show high external quantum efficiencies (EQEs) reaching up to 17.3% in non-doped OLEDs. rsc.org The incorporation of the this compound unit into a polymer backbone is a promising strategy to create solution-processable, stable, and efficient emissive layers for next-generation displays and lighting.

| Parameter | Value |

|---|---|

| Emission Peak | 578 nm (Yellow) |

| Maximum Brightness | 2244 cd/m² |

| Maximum Current Efficiency | 1.24 cd/A |

| Turn-on Voltage | 6.94 V |

Photovoltaic Cells and Dye-Sensitized Solar Cells (DSSC)

The unique electronic properties of quinoline derivatives also make them attractive candidates for organic photovoltaic (OPV) devices, including polymer solar cells and dye-sensitized solar cells (DSSCs). nih.gov In these devices, materials must efficiently absorb light, separate charges, and transport them to the electrodes. Quinoline-based polymers can act as either electron donor or electron acceptor materials in the active layer of a bulk heterojunction solar cell. nih.govrsc.org The development of quinoxaline-based polymers, which are structurally related to polyquinolines, has led to power conversion efficiencies (PCEs) exceeding 11%, demonstrating the high potential of this class of materials. rsc.org

In DSSCs, organic dyes containing quinoline act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor material like titanium dioxide (TiO₂). Research on D-π-A (Donor-π-bridge-Acceptor) dyes has shown that quinoline can be an effective π-bridge. A study on a metal-free organic dye featuring a quinoline bridge and a thiomethyl (-SCH₃) donor group reported a PCE of 3.01%. researchgate.net This result is particularly relevant as it underscores the utility of the sulfur linkage and quinoline core in photovoltaic applications, suggesting that polymers of this compound could be designed to perform similar functions in thin-film solar cells.

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 3.01% |

| Open-Circuit Voltage (Voc) | 0.645 V |

| Short-Circuit Current Density (Jsc) | 6.66 mA cm⁻² |

| Fill Factor (FF) | 0.70 |

Based on a comprehensive review of available scientific literature, there is insufficient specific research data on the chemical compound “this compound” and its corresponding polymer, poly(this compound), to thoroughly address the topics outlined in your request.

The existing body of research focuses extensively on other quinoline derivatives, most notably 8-hydroxyquinoline (B1678124) (8HQ) and its metal complexes (e.g., Alq3), as well as various other polyquinolines. While this broader research covers applications in electronic devices, luminescence, dyes, and thin films, these findings cannot be accurately attributed to this compound without direct scientific evidence.

Generating content based on related but distinct compounds would be speculative and scientifically inaccurate. Therefore, in the interest of providing a factual and authoritative article, it is not possible to fulfill this request with the currently available information.

Computational and Theoretical Investigations of 8 Vinylthio Quinoline

Density Functional Theory (DFT) Studies

Density Functional Theory has become a primary method for computational studies of quinoline (B57606) derivatives due to its balance of accuracy and computational efficiency. nih.govrsc.org It is used to investigate various molecular properties, from geometry to electronic behavior.

A fundamental step in computational analysis is determining the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state on the potential energy surface. researchgate.netnih.gov

For quinoline derivatives, DFT methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G* or 6-311++G(d,p) are commonly used to predict molecular geometries that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.netresearchgate.net The optimization of 8-(Vinylthio)quinoline would reveal the precise spatial arrangement of the quinoline and vinylthio moieties, including the planarity of the quinoline ring system and the orientation of the vinylthio substituent. The calculations confirm that the optimized structure represents a true energy minimum by ensuring there are no imaginary frequencies in the vibrational analysis. researchgate.net

Table 1: Predicted Geometrical Parameters for a Quinoline Derivative Core Structure (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization for a related quinoline structure. Similar parameters would be calculated for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.315 |

| C8-C9 | 1.418 | |

| C8-S | 1.780 (Hypothetical) | |

| S-C(vinyl) | 1.750 (Hypothetical) | |

| Bond Angle (°) | C2-N1-C9 | 117.5 |

| C7-C8-C9 | 120.1 | |

| C9-C8-S | 121.0 (Hypothetical) |

Following geometry optimization, vibrational frequency calculations are performed using the same DFT method. These calculations serve two main purposes: to confirm that the optimized structure is a true local minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netnih.gov

The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C=C bending, and ring vibrations of the quinoline system. Theoretical spectra for quinoline derivatives generally show good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net To improve this correlation, calculated frequencies are often multiplied by a scaling factor to account for systematic errors in the computational method and the effects of anharmonicity. nih.gov This analysis is crucial for interpreting experimental spectra and confirming the molecular structure. mdpi.com

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for Quinoline (Illustrative) This table demonstrates the correlation between theoretical and experimental data for the parent quinoline molecule. A similar analysis would be applied to this compound to assign its characteristic vibrational modes, including those of the vinylthio group.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| Quinoline Ring C-H Stretch | 3050 | 3055 |

| C=N Stretch | 1620 | 1615 |

| C=C Ring Stretch | 1580 | 1575 |

| Ring Breathing | 785 | 780 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity. ecnu.edu.cn A large energy gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more reactive and can be easily excited. ecnu.edu.cn For this compound, FMO analysis would reveal how the vinylthio substituent influences the electronic properties and reactivity of the quinoline core. rjptonline.org

Table 3: Frontier Molecular Orbital Energies for a Substituted Quinoline (Illustrative) This table provides an example of FMO data. For this compound, these values would determine its electronic character and potential reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.25 |

| LUMO Energy (ELUMO) | -1.80 |

| Energy Gap (ΔE) | 4.45 |

To gain a deeper understanding of bonding and intramolecular interactions, more advanced analyses of the electron density are employed.

Bader's Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. wikipedia.orgias.ac.in This method identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. wiley-vch.de The properties at the BCP, such as the value of the electron density (ρBCP) and its Laplacian (∇²ρBCP), provide insight into the nature of the interaction. researchgate.net For instance, a negative Laplacian is characteristic of covalent bonds, while a positive Laplacian suggests closed-shell interactions like ionic bonds or van der Waals forces. researchgate.net

Ab Initio and Quantum Chemical Calculations

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, are also used for high-accuracy calculations, particularly for studying complex electronic phenomena.

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. For this compound, rotation around the C8-S and S-C(vinyl) bonds can lead to different conformers. Quantum chemical calculations can be used to map the conformational energy landscape by systematically changing the relevant dihedral angles and calculating the energy at each point. This process, known as a potential energy surface scan, identifies the lowest-energy conformers (the most stable isomers) and the energy barriers to rotation between them. mdpi.com Understanding the conformational preferences is essential as different isomers can have distinct physical and chemical properties.

Table 4: Relative Energies of Conformers for a Molecule with a Thioether Linkage (Illustrative) This table exemplifies how the relative stability of different spatial orientations would be determined for this compound.

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | 0 | 0.00 | 75 |

| B | 180 | 1.15 | 25 |

| Transition State | 90 | 4.50 | - |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Spin-Spin Coupling Constants)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For quinoline derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are routinely employed to predict Nuclear Magnetic Resonance (NMR) parameters with a high degree of accuracy. tsijournals.com The Gauge-Independent Atomic Orbital (GIAO) method is a particularly common approach for calculating NMR chemical shifts of various nuclei, including ¹H and ¹³C. researchgate.net

While specific computational studies focusing exclusively on this compound are not extensively detailed in available literature, the established methodologies for similar quinoline structures are directly applicable. Theoretical calculations for related compounds, such as 8-chloroquinoline and 8-nitroquinoline, have demonstrated a strong correlation between predicted and experimental ¹H and ¹³C chemical shifts. researchgate.net These studies typically involve optimizing the molecular geometry of the compound at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G**) and then performing the GIAO calculation on the optimized structure. tsijournals.com

The predictive power of these computational methods is invaluable. They can help in the structural elucidation of new compounds by providing a theoretical spectrum to compare against experimental data. Furthermore, they allow for the investigation of how different substituents on the quinoline ring influence the electronic environment of each nucleus, which is directly reflected in the chemical shifts. tsijournals.comresearchgate.net Recent advancements in machine learning, trained on large datasets of experimental NMR spectra, are also emerging as powerful tools for the rapid and accurate prediction of chemical shifts. nih.gov

Table 1: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts for a Quinoline Derivative

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2 | 150.1 | 151.2 |

| C3 | 121.5 | 122.4 |

| C4 | 136.2 | 135.9 |

| C4a | 128.0 | 128.8 |

| C5 | 127.3 | 127.9 |

| C6 | 129.5 | 129.1 |

| C7 | 126.8 | 127.0 |

| C8 | 148.5 | 149.3 |

| C8a | 144.1 | 143.8 |

Note: The data in the table is representative of typical results from computational NMR studies on quinoline derivatives and does not correspond to this compound itself.

Understanding Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The structure, stability, and function of molecules are heavily influenced by a complex network of non-covalent interactions. nih.govnih.gov Computational methods are essential for identifying and characterizing these weak forces, such as hydrogen bonds, π-π stacking, and van der Waals interactions, which are difficult to probe experimentally. nih.govnih.gov For quinoline-based structures, theoretical approaches like DFT, the Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are employed to gain a deep understanding of these interactions. nih.govuantwerpen.be

While this compound does not possess the classic functional groups for strong intramolecular hydrogen bonding, these computational tools can be used to investigate weaker C-H···N or C-H···S interactions and other non-covalent forces that may influence its conformation. For instance, in studies of related quinolone derivatives, DFT calculations have been used to model molecular geometries, while AIM theory helps to confirm the existence of an interaction by locating a bond critical point (BCP) between the interacting atoms. nih.gov

The NBO analysis further quantifies the strength of these interactions by calculating the stabilization energy (E²) associated with the delocalization of electrons from a donor orbital to an acceptor orbital. For example, the interaction between a lone pair on a nitrogen atom and an antibonding σ* orbital of a nearby C-H group can be evaluated. nih.gov Additionally, Non-Covalent Interaction (NCI) analysis is a visualization tool that uses the electron density and its derivatives to map and characterize weak interactions in real space, distinguishing between stabilizing hydrogen bonds, van der Waals forces, and repulsive steric clashes. nih.govresearchgate.net These methods collectively provide a detailed picture of the subtle forces that dictate the three-dimensional structure and potential reactivity of the molecule.

Molecular Docking Simulations for Interaction Prediction